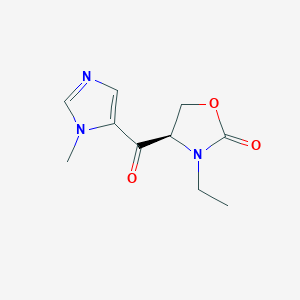![molecular formula C8H6BrNOS B12871416 2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
2-Bromo-6-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNOS It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)benzo[d]oxazole typically involves the bromination of 6-(methylthio)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of 2-substituted derivatives such as 2-amino-6-(methylthio)benzo[d]oxazole.
Oxidation: Formation of 2-Bromo-6-(methylsulfinyl)benzo[d]oxazole or 2-Bromo-6-(methylsulfonyl)benzo[d]oxazole.
Reduction: Formation of 6-(methylthio)benzo[d]oxazole or this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Bromo-6-(methylthio)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methylthio group can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-1,3-benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,3-benzoxazole: Lacks the methylthio group, affecting its overall chemical reactivity and biological activity.
6-Methylthio-1,3-benzoxazole:
Uniqueness
2-Bromo-6-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
OEVNQFIGPWDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)

![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)


![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)



![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)

